An In-depth Technical Guide to 6-(1-Piperidinyl)-3-pyridinamine: Chemical Properties and Structure
An In-depth Technical Guide to 6-(1-Piperidinyl)-3-pyridinamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 6-(1-Piperidinyl)-3-pyridinamine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogs to offer a broader understanding of its characteristics. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of novel pyridine derivatives.
Chemical Structure and Identification
6-(1-Piperidinyl)-3-pyridinamine, also known as 6-(piperidin-1-yl)pyridin-3-amine, is a disubstituted pyridine derivative. Its structure features a pyridine ring substituted with a piperidinyl group at the 6-position and an amino group at the 3-position.
The IUPAC name for this compound is 6-(Piperidin-1-yl)pyridin-3-amine. A closely related structure, [6-(piperidin-1-yl)pyridin-3-yl]methanamine, shares the same molecular formula and weight, highlighting the importance of precise nomenclature.[1]
Chemical Structure:
Caption: 2D structure of 6-(1-Piperidinyl)-3-pyridinamine.
Physicochemical Properties
Table 1: Summary of Physicochemical Data
| Property | Value (Compound/Analog) | Source |
| Molecular Formula | C10H15N3 | |
| Molecular Weight | 177.25 g/mol | |
| CAS Number | 82857-31-6 (dihydrochloride) | [2] |
| Appearance | Likely a solid at room temperature. | Inferred |
| Melting Point | >228°C (dec.) for a related pyrazolopyrimidine derivative. | [3] |
| Boiling Point | 404.1±45.0 °C for 6-(4-methoxy-1-piperidinyl)-3-pyridinamine. | [4] |
| pKa | 8.53±0.10 (Predicted for a related pyrazolopyrimidine derivative). | [3] |
| Solubility | Likely soluble in organic solvents like DMSO. | Inferred from analogs[3] |
Synthesis and Reactivity
The synthesis of 6-(1-Piperidinyl)-3-pyridinamine would likely involve the reaction of a di-substituted pyridine precursor with piperidine. A plausible synthetic route could start from a commercially available chloropyridine derivative, followed by nucleophilic aromatic substitution.
General Synthetic Workflow:
Caption: Plausible synthetic workflow for 6-(1-Piperidinyl)-3-pyridinamine.
The amino group on the pyridine ring and the secondary amine within the piperidine moiety are the primary sites for further functionalization, allowing for the creation of a diverse library of derivatives for screening in drug discovery programs.
Experimental Protocols
While a specific, validated protocol for the synthesis of 6-(1-Piperidinyl)-3-pyridinamine is not available, a general procedure can be adapted from methods used for similar aminopyridine derivatives. The following is a hypothetical protocol based on established synthetic methodologies.
Protocol: Synthesis of 6-(1-Piperidinyl)-3-pyridinamine via Nucleophilic Aromatic Substitution and Amination
Disclaimer: This is a theoretical protocol and requires optimization and validation in a laboratory setting.
Materials:
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2-Chloro-5-nitropyridine
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Piperidine
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Palladium catalyst (e.g., Pd2(dba)3)
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Ligand (e.g., Xantphos)
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Base (e.g., Cs2CO3)
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Ammonia source (e.g., LHMDS or ammonia gas)
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Anhydrous solvent (e.g., Toluene or Dioxane)
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Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
Step 1: Synthesis of 2-(Piperidin-1-yl)-5-nitropyridine
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To a solution of 2-chloro-5-nitropyridine (1.0 eq) in an anhydrous solvent such as DMF or NMP, add piperidine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).
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Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Step 2: Reduction of the Nitro Group to an Amino Group
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Dissolve the 2-(piperidin-1-yl)-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
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Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq) in concentrated HCl, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
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Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
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If using SnCl2, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
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Extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 6-(1-Piperidinyl)-3-pyridinamine.
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Further purification can be achieved by recrystallization or column chromatography.
Spectral Data
No specific NMR or mass spectrometry data for 6-(1-Piperidinyl)-3-pyridinamine has been found in the searched literature. However, based on the structure, the expected spectral characteristics can be predicted.
Expected ¹H NMR (in CDCl₃):
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Signals corresponding to the protons on the pyridine ring (likely in the aromatic region, ~6.5-8.0 ppm).
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Signals for the methylene protons of the piperidine ring (likely in the aliphatic region, ~1.5-3.5 ppm).
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A broad singlet for the amino (-NH₂) protons.
Expected ¹³C NMR (in CDCl₃):
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Signals for the five distinct carbon atoms of the pyridine ring.
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Signals for the three distinct carbon environments in the piperidine ring.
Expected Mass Spectrometry (ESI+):
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A molecular ion peak [M+H]⁺ at m/z 178.13.
Potential Applications and Future Directions
The piperidine and aminopyridine moieties are common scaffolds in biologically active compounds.[5] Therefore, 6-(1-Piperidinyl)-3-pyridinamine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its derivatives could be explored for a range of biological activities, including but not limited to kinase inhibition, antimicrobial effects, and CNS activity. Further research is warranted to synthesize and characterize this compound and to explore the biological activities of its derivatives.
Conclusion
This technical guide has consolidated the available information on the chemical properties and structure of 6-(1-Piperidinyl)-3-pyridinamine. While direct experimental data is limited, a reasonable understanding of its characteristics can be inferred from related compounds. The provided synthetic protocol offers a starting point for its preparation in a laboratory setting. The structural features of this molecule make it an attractive candidate for further investigation in the field of medicinal chemistry and drug discovery.
References
- 1. scbt.com [scbt.com]
- 2. 82857-31-6|6-(Piperidin-1-yl)pyridin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 3. 6-[4-(2-PIPERIDIN-1-YLETHOXY)PHENYL]-3-PYRIDIN-4-YLPYRAZOLO[1,5-A]PYRIMIDINE CAS#: 866405-64-3 [chemicalbook.com]
- 4. 3-Pyridinamine, 6-(4-methoxy-1-piperidinyl)- | 1096328-59-4 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
